
1-(4-Ethoxycarbonylphenyl)piperazine-d8
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Overview
Description
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated derivative of 1-(4-Ethoxycarbonylphenyl)piperazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C13H10D8N2O2, and it has a molecular weight of 242.34 g/mol.
Preparation Methods
The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 typically involves the incorporation of deuterium atoms into the piperazine ring. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the piperazine ring are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Ethoxycarbonylphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Scientific Research Applications of 1-(4-Ethoxycarbonylphenyl)piperazine-d8
This compound is a deuterated compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The incorporation of deuterium enhances the compound's stability during metabolic processes, making it suitable for studying drug metabolism and pharmacokinetics.
Applications
This compound is utilized in a variety of scientific research applications:
- Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy because of its deuterium labeling.
- Biology: It is used in metabolic studies to trace biochemical pathways.
- Medicine: It is utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
- Industry: It is applied in environmental analysis to detect pollutants and in quality control processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
- Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be involved in reduction reactions.
- Substitution: Halogens and nucleophiles are common reagents for substitution reactions under appropriate conditions.
The resulting major products are dependent on the specific reagents and conditions used. Oxidation can produce carboxylic acids, while reduction could yield alcohols or amines.
This compound is a deuterated derivative of 1-(4-Ethoxycarbonylphenyl)piperazine, known for its potential applications in pharmacology and medicinal chemistry. The inclusion of deuterium affects the compound's metabolic stability, bioavailability, and biological activity. It primarily modulates neurotransmitter systems, interacting with serotonin (5-HT) and dopamine receptors, which are crucial in neurological processes.
Biological activities include :
- Antidepressant Effects: Potential antidepressant properties through serotonin modulation.
- Anxiolytic Effects: Reduction of anxiety symptoms by affecting neurotransmitter levels.
- Neuroprotective Effects: Potential protection against neurodegeneration by modulating oxidative stress pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound shows enhanced absorption and distribution because of the presence of deuterium. Studies suggest that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts.
Key pharmacokinetic parameters :
Parameter | Value |
---|---|
Half-life | Extended compared to non-deuterated analogs |
Bioavailability | Increased due to metabolic stability |
Metabolic Pathways | Involves CYP450 enzymes; slower metabolism |
Mechanism of Action
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium labeling allows for precise tracking of the compound, providing insights into its metabolic fate and interactions with enzymes and receptors. The piperazine ring structure is known to interact with various biological targets, including neurotransmitter receptors and ion channels, which can influence physiological processes .
Comparison with Similar Compounds
1-(4-Ethoxycarbonylphenyl)piperazine-d8 can be compared with other similar compounds, such as:
1-(4-Ethoxycarbonylphenyl)piperazine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
Ethyl 4-Piperazinobenzoate: Another related compound with a similar structure but different functional groups.
N-(4-Ethoxycarbonylphenyl)piperazine: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in research applications by providing distinct advantages in tracing and studying molecular interactions .
Biological Activity
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated derivative of piperazine, a compound known for its diverse biological activities. The incorporation of deuterium enhances the stability and metabolic tracking of the compound in biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound interacts with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways.
Targeted Pathways:
- Neurotransmitter Receptors: The compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Calcium Channels: It has been shown to affect calcium influx in cardiac and vascular smooth muscle cells, similar to other piperazine derivatives, potentially influencing cardiovascular function.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
-
Neuroprotective Study:
A study evaluated the effects of various piperazine derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death and ROS levels at concentrations as low as 20 μM, suggesting a robust neuroprotective effect . -
Cardiovascular Impact:
Research on the pharmacokinetics of deuterated compounds indicates that this compound may exhibit altered metabolism compared to its non-deuterated counterparts, leading to prolonged systemic exposure and enhanced efficacy in cardiovascular applications.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that:
- Absorption: Enhanced due to deuteration, leading to better bioavailability.
- Metabolism: Primarily metabolized by CYP450 enzymes, with deuterium substitution affecting metabolic rates and pathways.
- Elimination: Affected by individual metabolic capacity, particularly the activity of CYP2D6 and CYP3A4 enzymes.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 1-(4-Ethoxycarbonylphenyl)piperazine-d8 with high isotopic purity?
Methodological Answer:
The synthesis of deuterated compounds like this compound requires precise control over isotopic labeling. Key steps include:
- Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃OD) during the introduction of deuterium atoms at specific positions. For piperazine derivatives, deuteration is often achieved via hydrogen-deuterium exchange under acidic or basic conditions .
- Reaction Optimization : Employ anhydrous solvents (e.g., deuterated DMF or THF) to minimize isotopic dilution. Monitor reaction progress using LC-MS to ensure >98% isotopic purity .
- Purification : Use column chromatography with deuterated solvents (e.g., CDCl₃) and validate purity via ¹H/²H-NMR to confirm absence of protonated impurities .
Q. Advanced: How does deuteration at the piperazine ring influence metabolic stability and CYP enzyme interactions?
Methodological Answer:
Deuteration slows metabolic degradation by introducing a kinetic isotope effect (KIE), which reduces the rate of C-H bond cleavage. To assess this:
- In Vitro Metabolism Assays : Incubate this compound with human liver microsomes (HLMs) and compare half-life (t₁/₂) to the non-deuterated analog. Use LC-MS/MS to quantify metabolite formation (e.g., ethoxycarbonyl hydrolysis products) .
- CYP Inhibition Screening : Evaluate inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Deuteration may reduce interactions due to altered binding kinetics, as seen in similar piperazine derivatives .
Q. Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- XRPD (X-ray Powder Diffraction) : Confirm crystalline structure and polymorphism. Compare diffraction patterns to non-deuterated analogs to detect isotopic lattice effects .
- Thermal Analysis (TGA/DSC) : Assess decomposition temperatures and phase transitions. Deuterated compounds often show slight shifts (~2–5°C) in melting points due to isotopic mass differences .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₀D₈N₂O₂) and isotopic distribution .
Q. Advanced: How can researchers ensure positional fidelity of deuterium atoms during synthesis and storage?
Methodological Answer:
- ²H-NMR Spectroscopy : Directly map deuterium locations by comparing coupling constants and chemical shifts to computational predictions (e.g., DFT calculations) .
- Stability Studies : Store the compound under inert atmosphere (argon) at –20°C to prevent isotopic exchange. Monitor deuterium retention over 6–12 months using LC-MS with isotopic resolution .
Q. Advanced: What role does the ethoxycarbonyl group play in modulating the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility Profiling : Measure logP (octanol-water partition coefficient) via shake-flask method. The ethoxycarbonyl group increases hydrophilicity compared to alkyl-substituted piperazines, improving aqueous solubility (e.g., ~15 mg/mL in PBS) .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The ethoxycarbonyl moiety may reduce passive diffusion but enhance transporter-mediated uptake .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂) receptors using radioligand displacement. The ethoxycarbonyl group’s electron-withdrawing properties may enhance affinity for specific GPCRs .
- Molecular Dynamics Simulations : Model deuterium’s impact on ligand-receptor binding kinetics. Deuterated analogs may exhibit prolonged receptor occupancy due to slower dissociation rates .
Q. Basic: What are the best practices for long-term storage of deuterated piperazine derivatives?
Methodological Answer:
- Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation. Avoid repeated freeze-thaw cycles .
- Stability Monitoring : Perform quarterly HPLC-UV analysis to detect degradation products (e.g., free piperazine or ethoxycarbonyl cleavage byproducts) .
Q. Advanced: How does isotopic labeling affect the compound’s behavior in pharmacokinetic (PK) studies?
Methodological Answer:
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 |
InChI Key |
OQEHTFFLOHTFSB-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)C(=O)OCC)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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